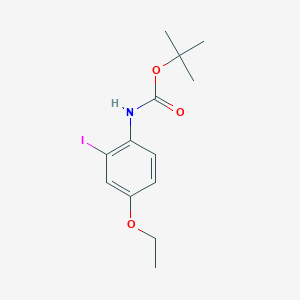![molecular formula C36H34O6 B12536356 1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol} CAS No. 799261-18-0](/img/structure/B12536356.png)
1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} typically involves the reaction of 1,3-phenylenebis(oxy) with 3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and resins[][3].
Wirkmechanismus
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar in structure but contains amino groups instead of biphenyl groups.
1,3-Bis(4-aminophenoxy)benzene: Another similar compound with amino groups and different substitution patterns on the aromatic rings.
Uniqueness
1,1’-[1,3-Phenylenebis(oxy)]bis{3-[([1,1’-biphenyl]-4-yl)oxy]propan-2-ol} is unique due to its specific combination of biphenyl and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
799261-18-0 |
|---|---|
Molekularformel |
C36H34O6 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
1-[3-[2-hydroxy-3-(4-phenylphenoxy)propoxy]phenoxy]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C36H34O6/c37-31(23-39-33-18-14-29(15-19-33)27-8-3-1-4-9-27)25-41-35-12-7-13-36(22-35)42-26-32(38)24-40-34-20-16-30(17-21-34)28-10-5-2-6-11-28/h1-22,31-32,37-38H,23-26H2 |
InChI-Schlüssel |
JUAQCCCINGBDQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(COC3=CC(=CC=C3)OCC(COC4=CC=C(C=C4)C5=CC=CC=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


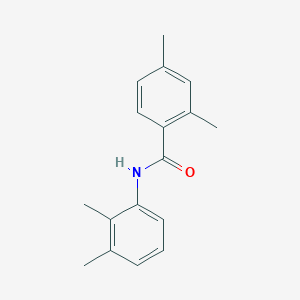

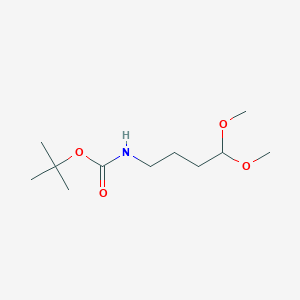
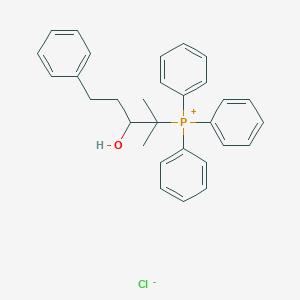
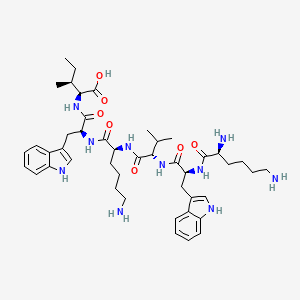
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
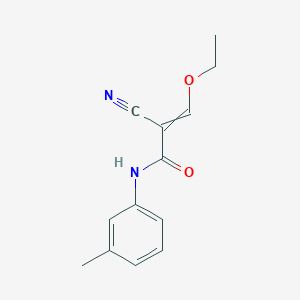
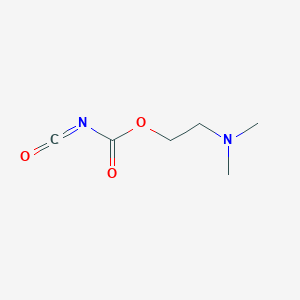
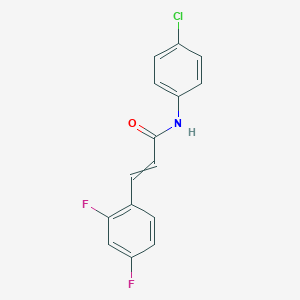
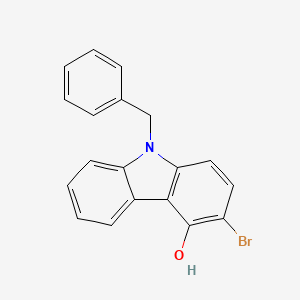
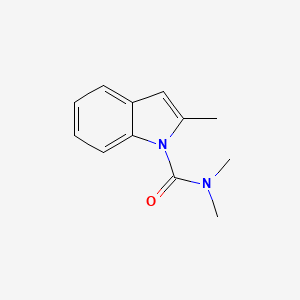
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
